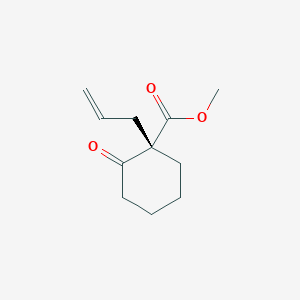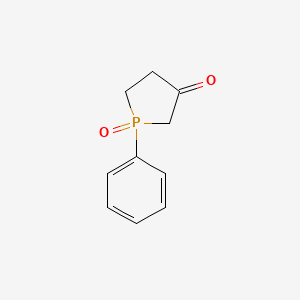
1-Phenyl-1lambda~5~-phospholane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1lambda~5~-phospholane-1,3-dione is an organophosphorus compound characterized by a five-membered ring containing a phosphorus atom bonded to a phenyl group and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with a suitable dione precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like bromine or nitronium ions, solvents such as chloroform or acetic acid.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Functionalized phospholane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1lambda~5~-phospholane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Phenyl-1lambda~5~-phospholane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form coordination bonds with metal ions, influencing enzymatic activity and cellular processes. Additionally, the phenyl group and carbonyl functionalities contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1lambda~5~-phospholane-1,3-dione: Unique due to its specific ring structure and functional groups.
Phospholane derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Isoindoline-1,3-dione derivatives: Structurally related compounds with nitrogen in place of phosphorus.
Uniqueness: this compound stands out due to its combination of a phosphorus atom in a five-membered ring and the presence of both phenyl and carbonyl groups
Eigenschaften
CAS-Nummer |
60705-77-3 |
|---|---|
Molekularformel |
C10H11O2P |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C10H11O2P/c11-9-6-7-13(12,8-9)10-4-2-1-3-5-10/h1-5H,6-8H2 |
InChI-Schlüssel |
SPQDVXDWRUERRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(=O)(CC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
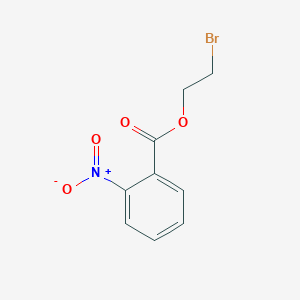
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

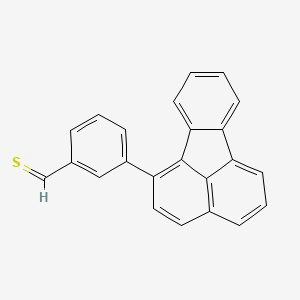
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
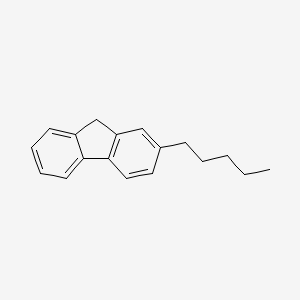

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
